4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Overview
Description
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that serves as a core structure for various sulfonamide derivatives with potential biological activities. The compound is characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, attached to a benzenesulfonamide moiety. This structural motif is known for its role in medicinal chemistry, particularly due to its inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes.
Synthesis Analysis
The synthesis of derivatives of 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves the reaction of sulfamethoxazole with different aldehydes to form Schiff bases, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . Another approach includes the synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides, which showed significant inhibitory activity against carbonic anhydrase isoforms and cytotoxic effects against breast cancer cell lines . Additionally, novel sulfonamide derivatives have been synthesized and investigated for their inhibitory activity against carbonic anhydrase and their anticancer activity .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy. For instance, the Schiff base mentioned earlier has been crystallographically examined and found to crystallize in the monoclinic space group, indicating the presence of enol-imine tautomerism in the solid state .
Chemical Reactions Analysis
The chemical reactivity of 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives is influenced by the presence of the amino and sulfonamide groups, which can participate in various chemical reactions. The formation of Schiff bases is one such reaction, where the amino group reacts with aldehydes to form an imine linkage . The tautomerism between enol-imine and keto-amine forms plays a significant role in the photochromic and thermochromic characteristics of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these sulfonamide derivatives are closely related to their molecular structure. The crystallographic data provide insights into the density and molecular geometry of the compounds . The inhibitory activity against carbonic anhydrase is a key chemical property, with derivatives showing a range of inhibitory constants (KIs) against different isoforms of the enzyme, indicating their potential as therapeutic agents . The cytotoxic effects against cancer cell lines further demonstrate the biological relevance of these compounds, with some showing micromolar inhibition of growth efficacy .
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A derivative of this compound was used in the synthesis of zinc phthalocyanine, which showed potential as a Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity : Novel derivatives of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamides displayed significant anticancer activity against human colorectal and cervix carcinoma cell lines, with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles (Karakuş et al., 2018).
Antibacterial Drug Impurity Synthesis : This compound is involved in the synthesis of the antibacterial drug Sulfamethizole, where its derivative was identified as an impurity in the drug's production process (Talagadadeevi et al., 2012).
Anticonvulsant Activity : Derivatives of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide were synthesized and showed potent anticonvulsant activity, with some compounds demonstrating good activity compared to standard drugs (Singh, Sarthy, & Lohani, 2012).
Inhibitors of Kynurenine 3-Hydroxylase : Compounds including 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting potential applications in neurological disorders (Röver et al., 1997).
Carbonic Anhydrase Inhibition : Derivatives of this compound were investigated as inhibitors of carbonic anhydrase isozymes, showing varying degrees of inhibition, which is relevant in conditions like glaucoma, edema, and epilepsy (Kumar et al., 2021).
properties
IUPAC Name |
4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAASNFYTUARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873827 | |
Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
CAS RN |
16806-29-4 | |
Record name | NSC35261 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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